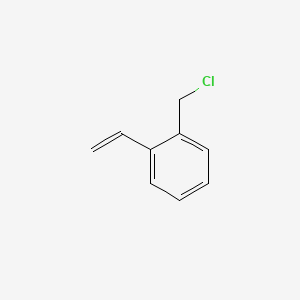

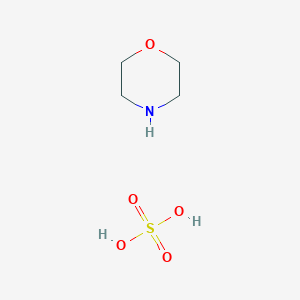

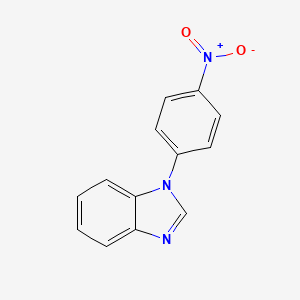

![molecular formula C9H14O2 B3049992 1-Oxaspiro[4.5]decan-4-one CAS No. 22929-53-9](/img/structure/B3049992.png)

1-Oxaspiro[4.5]decan-4-one

Descripción general

Descripción

1-Oxaspiro[4.5]decan-4-one is a chemical compound with the molecular formula C9H14O2 . It is stored in a dry, sealed environment, preferably under -20°C .

Synthesis Analysis

The synthesis of this compound involves a novel Lewis acid-catalyzed Prins/pinacol cascade process . This process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Prins/pinacol cascade process . This process involves the reaction of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .Aplicaciones Científicas De Investigación

Antihypertensive Activity

1-Oxaspiro[4.5]decan-4-one derivatives have been studied for their potential antihypertensive properties. A series of these compounds, substituted with various groups, demonstrated significant activity in reducing blood pressure in hypertensive rats. Some of these compounds were identified as alpha-adrenergic blockers, showing promise for therapeutic applications in hypertension management (Caroon et al., 1981).

Neuroprotective and Antiamnesic Effects

Several 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives exhibited potent inhibitory effects on neural calcium uptake. These compounds showed protective action against brain edema and memory and learning deficits caused by triethyltin chloride (TET). Their pharmacological profile suggests a unique mechanism of action, differing from known calcium antagonists and sodium channel blockers (Tóth et al., 1997).

Synthetic Strategies for Spiroaminals

This compound and its derivatives are interesting targets for chemical synthesis due to their presence in natural products with biological activities. The synthesis strategies for these spiroaminals have been extensively reviewed, underscoring their importance in organic chemistry and potential therapeutic applications (Sinibaldi & Canet, 2008).

Antiviral Potential

A study revealed that certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives showed inhibition against human coronavirus, demonstrating their potential as antiviral agents. The most active compound exhibited an EC50 value comparable to known coronavirus inhibitors, highlighting the 1-thia-4-azaspiro[4.5]decan-3-one scaffold as significant in antiviral drug development (Apaydın et al., 2019).

Antitumor Activity

Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were synthesized and evaluated for their anticancer activity. Some derivatives showed moderate to potent activity against various cancer cell lines, including lung, breast, and cervical cancers. This research opens avenues for developing new anticancer therapies based on the 1-oxa-4-azaspiro[4.5]decan-4-one structure (Yang et al., 2019).

Safety and Hazards

The safety data sheet for 1-Oxaspiro[4.5]decan-4-one indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mecanismo De Acción

Target of Action

It’s known that the compound is synthesized via a lewis acid-catalyzed prins/pinacol cascade process . This process is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .

Mode of Action

The mode of action of 1-Oxaspiro[4.5]decan-4-one involves its interaction with its targets, which are likely to be a variety of aldehydes . The compound is synthesized through a cascade of Prins/pinacol rearrangement . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .

Biochemical Pathways

The compound is known to be synthesized from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of prins/pinacol rearrangement . This suggests that the compound may affect pathways involving these substances.

Result of Action

It’s known that the compound is synthesized via a novel lewis acid-catalyzed prins/pinacol cascade process . This suggests that the compound may have effects related to this process.

Propiedades

IUPAC Name |

1-oxaspiro[4.5]decan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8-4-7-11-9(8)5-2-1-3-6-9/h1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQQXBSYISQVNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)CCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536510 | |

| Record name | 1-Oxaspiro[4.5]decan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22929-53-9 | |

| Record name | 1-Oxaspiro[4.5]decan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

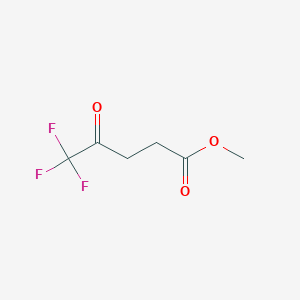

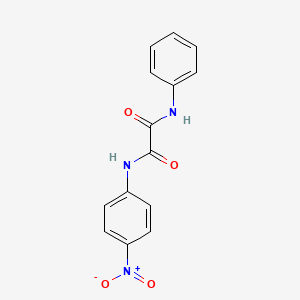

![7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine](/img/structure/B3049922.png)

![4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole](/img/structure/B3049924.png)